![molecular formula C26H24Cl2N6O4 B612089 西雷马德林 CAS No. 1448867-41-1](/img/structure/B612089.png)
西雷马德林
描述
Siremadlin, also known as HDM201, is an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity . It inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .
Molecular Structure Analysis
Siremadlin has a molecular formula of C26H24Cl2N6O4 and a molecular weight of 555.4 g/mol . Its IUPAC name is (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one .Physical And Chemical Properties Analysis
Siremadlin has a density of 1.5±0.1 g/cm^3, a boiling point of 736.5±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 143.4±0.5 cm^3, and it has a polar surface area of 103 Å^2 .科学研究应用
Acute Myeloid Leukemia (AML) Treatment
Siremadlin has shown promising results as a treatment for relapsed refractory AML . It works as a potent and selective inhibitor of Murine Double Minute-2 (MDM2), leading to a p53-dependent anti-proliferative effect . This application is particularly significant for patients who have relapsed after allogeneic stem cell transplantation, where Siremadlin has demonstrated clinical activity and a well-tolerated safety profile .
Solid Tumor Management
In the realm of solid tumors, Siremadlin has been investigated for its efficacy and safety. Although the overall response rates in solid tumors were modest, the drug showed a tolerable safety profile, and dose-limiting toxicities were manageable . This suggests potential for Siremadlin in treating advanced wild-type TP53 solid tumors.
Immunomodulatory Effects
Recent studies have indicated that MDM2 inhibitors like Siremadlin possess potent immunomodulatory effects. These effects could be exploited to prevent relapse in AML patients in remission, offering a new avenue for research into the immunological aspects of cancer treatment .
Myelosuppression Management
Patients with hematologic malignancies treated with Siremadlin experienced grade 3/4 treatment-related adverse events, most commonly resulting from myelosuppression . This highlights the drug’s application in understanding and managing myelosuppression, a common complication of cancer treatment.
Tumor Lysis Syndrome Study
The occurrence of tumor lysis syndrome in patients treated with Siremadlin provides a unique opportunity to study this serious condition. Research into the mechanisms and management of tumor lysis syndrome could lead to better patient outcomes and safety profiles .
Combination Therapy Exploration
Siremadlin has been studied in combination with other drugs, such as Ruxolitinib, for treating conditions like myelofibrosis. This opens up possibilities for its use in combination therapies, which could enhance the efficacy of treatment regimens .
Dose-Escalation Studies
Siremadlin has been part of dose-escalation studies to determine the optimal dosing for patients. These studies are crucial for establishing the recommended dose for expansion (RDE) and ensuring the maximum therapeutic effect with minimal side effects .
Thrombocytopenia Research
As thrombocytopenia is a known class effect of MDM2 inhibitors, Siremadlin’s role in causing and managing this adverse effect is another important area of research. Understanding how to mitigate this side effect could improve the clinical utility of MDM2 inhibitors .
未来方向
属性
IUPAC Name |
(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSXNCBIWWLHD-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Siremadlin | |
CAS RN |
1448867-41-1 | |
Record name | Siremadlin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siremadlin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Siremadlin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。